molecular formula C14H16N6O B2746048 3-ethyl-N-(2-methoxy-5-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine CAS No. 899975-36-1

3-ethyl-N-(2-methoxy-5-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine

Cat. No. B2746048
CAS RN: 899975-36-1
M. Wt: 284.323
InChI Key: XNMWVYHMSAZGCD-UHFFFAOYSA-N
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Description

The compound “3-ethyl-N-(2-methoxy-5-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine” is a small molecule that features the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . It is designed and synthesized as a novel CDK2 targeting compound .


Synthesis Analysis

The synthesis of this compound involves the design of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . The exact synthesis process is not detailed in the available resources.


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . Further structural analysis would require more specific information or advanced computational tools.

Scientific Research Applications

Synthesis and Antimicrobial Activities

Research on triazole derivatives, including those related to the specified compound, has shown promising antimicrobial properties. The synthesis of novel 1,2,4-triazole derivatives has been explored for their potential antimicrobial activities against a variety of microorganisms. Such studies contribute to the development of new antimicrobial agents that could address the growing issue of antibiotic resistance (Bektaş et al., 2007).

Antituberculous Activity

Derivatives of triazolopyrimidine, similar to the one , have been evaluated for their antituberculous activity, highlighting the significance of these compounds in combating tuberculosis. The synthesis of structural analogs and their subsequent evaluation for tuberculostatic activity emphasize the compound's potential in antituberculous therapy (Titova et al., 2019).

Role in Organic Synthesis

The rearrangement of thiazolopyrimidines into triazolopyrimidines, as well as other related synthetic pathways, showcases the compound's utility in organic chemistry. Such processes are instrumental in creating diverse molecular scaffolds for further pharmacological exploration (Lashmanova et al., 2019).

Potential Therapeutic Applications

Studies also extend to the evaluation of triazolopyrimidine derivatives for their potential therapeutic applications, including as PET tracers for imaging cerebral adenosine A2A receptors (Zhou et al., 2014). This underscores the compound's relevance in neurological research and its potential for diagnosing and monitoring neurological disorders.

Mechanism of Action

The compound acts as a CDK2 inhibitor, making it an appealing target for cancer treatment that targets tumor cells in a selective manner . It has shown significant inhibitory activity against CDK2/cyclin A2 .

properties

IUPAC Name

3-ethyl-N-(2-methoxy-5-methylphenyl)triazolo[4,5-d]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N6O/c1-4-20-14-12(18-19-20)13(15-8-16-14)17-10-7-9(2)5-6-11(10)21-3/h5-8H,4H2,1-3H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNMWVYHMSAZGCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=NC=NC(=C2N=N1)NC3=C(C=CC(=C3)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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